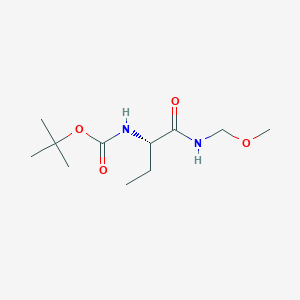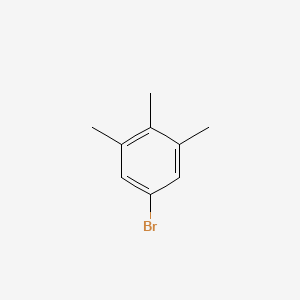![molecular formula C22H22N4O4S B2704246 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide CAS No. 899989-16-3](/img/structure/B2704246.png)
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Activity
Coumarins and their derivatives exhibit a wide range of biological activities, including antioxidant properties . In this context, the compound has been studied for its antioxidant potential. Researchers have evaluated its activity using various methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), hydrogen peroxide, and nitric oxide radical assays. Comparisons have been made with the well-known antioxidant ascorbic acid. The synthesized coumarins, specifically compounds 5 and 6, demonstrated promising antioxidant effects. Further investigations into their mechanisms of action and potential applications in oxidative stress-related conditions are warranted.
Optical Applications
Coumarins are not only biologically active but also find applications in optical sciences. Their super thermal stability, outstanding optical properties, and extended spectral response make them valuable in various fields. Researchers have explored coumarins as laser dyes, nonlinear optical chromophores, fluorescent whiteners, fluorescent probes, and solar energy collectors . The compound may contribute to these applications due to its structural features. Investigating its optical properties and potential use in optical devices could be an exciting avenue for research.
Antibacterial and Antifungal Activities
While the specific compound hasn’t been directly studied for antibacterial and antifungal effects, it’s worth noting that coumarins, in general, exhibit such properties . Researchers have identified coumarins as active agents against bacteria and fungi. If this compound shares structural similarities with other coumarins, it might also possess antimicrobial potential. Further in vitro and in vivo studies are necessary to validate its efficacy against specific pathogens.
Other Biological Activities
Given the diverse biological activities of coumarins, it’s essential to explore other potential effects of this compound. Previous studies have linked coumarins to anti-inflammatory, anticoagulant, anti-HIV, and antitumor properties . Investigating its interactions with specific molecular targets and cellular pathways could reveal additional therapeutic applications.
Synthesis and Structure Elucidation
The synthesis of this compound involves several steps, including condensation reactions and addition reactions. Researchers have proposed structures for the synthesized coumarins based on spectroscopic evidence . Detailed characterization, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), would provide further insights into its structure and stability.
Future Prospects
Considering the compound’s unique structure and potential biological activities, future research could focus on:
Kadhum, A. A. H., Al-Amiery, A. A., Musa, A. Y., & Mohamad, A. B. (2011). The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences, 12(9), 5747–5761. DOI: 10.3390/ijms12095747
特性
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-21(23-13-7-10-16-8-3-1-4-9-16)22(28)24-20-18-14-31(29,30)15-19(18)25-26(20)17-11-5-2-6-12-17/h1-6,8-9,11-12H,7,10,13-15H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZZGFVAHKZHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


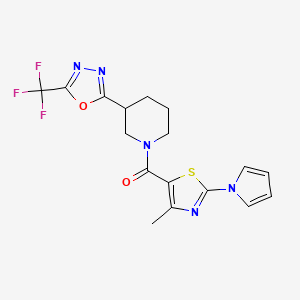
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2704166.png)
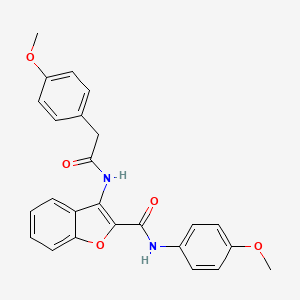
![2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2704169.png)

![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704172.png)
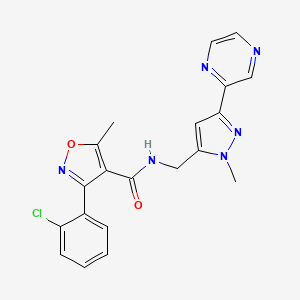
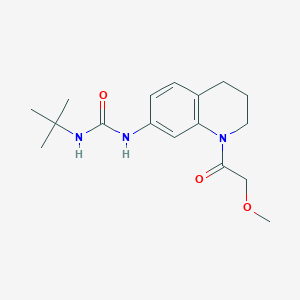

![6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2704177.png)
![Tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2704180.png)
